1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine
CAS No.: 885274-56-6
Cat. No.: VC3045128
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol
* For research use only. Not for human or veterinary use.
![1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine - 885274-56-6](/images/structure/VC3045128.png)
Specification
CAS No. | 885274-56-6 |
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Molecular Formula | C16H25N3O2 |
Molecular Weight | 291.39 g/mol |
IUPAC Name | tert-butyl 4-(pyridin-2-ylmethylamino)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-7-13(8-11-19)18-12-14-6-4-5-9-17-14/h4-6,9,13,18H,7-8,10-12H2,1-3H3 |
Standard InChI Key | BXBJCDYQOADWQL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=N2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=N2 |
Introduction
Structural Characteristics and Identification
1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine features a piperidine ring structure with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen in position 1 and a pyridin-2-ylmethyl-amino substituent at position 4. This molecular arrangement contributes to its distinctive chemical reactivity and applications in pharmaceutical synthesis.
Chemical Identification
The compound possesses specific identifying characteristics that distinguish it from related structures:
Property | Information |
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CAS Number | 885274-56-6 |
Molecular Formula | C16H25N3O2 |
Molecular Weight | 291.39 g/mol |
Appearance | White to off-white crystalline solid |
IUPAC Name | tert-butyl 4-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate |
The structure contains three nitrogen atoms - one in the piperidine ring (protected by the Boc group), one as part of the secondary amine linker, and one in the pyridine ring. This nitrogen-rich structure contributes to its potential for intermolecular interactions and chemical reactivity patterns .
Physical and Chemical Properties
Physical Properties
Based on its structural similarity to related compounds, 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine likely exhibits the following physical properties:
Property | Estimated Value |
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Physical State | Solid at room temperature |
Solubility | Soluble in organic solvents (dichloromethane, chloroform, acetone); limited water solubility |
Melting Point | Approximately 110-130°C (estimated based on similar structures) |
Stability | Stable under normal laboratory conditions; sensitive to strong acids |
The compound's solubility profile makes it suitable for various organic reactions and purification techniques commonly employed in pharmaceutical synthesis and research applications.
Chemical Reactivity
The chemical reactivity of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine is influenced by its functional groups:
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The Boc protecting group provides temporary protection of the piperidine nitrogen, allowing selective reactions at other positions.
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The secondary amine formed between the piperidine and the pyridin-2-ylmethyl group can participate in various reactions including:
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Alkylation reactions
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Acylation reactions
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Coupling reactions with carboxylic acids or acid chlorides
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The pyridine ring nitrogen provides a site for coordination with metals and additional reactivity.
These reactive sites make the compound versatile in various synthetic transformations and derivatization reactions.
Synthesis Methods
Related Synthetic Processes
The synthesis of similar compounds provides valuable insights into potential methods for preparing 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine:
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The patent described in search result outlines a method for synthesizing 1-Boc-4-aminopiperidine, which could serve as a key precursor:
"The method comprises the following steps: taking 4-piperidinecarboxamide, distilled water and triethylamine, stirring, dripping di-tert-butyl dicarbonate ester, stirring to react for 8-10 hours, regulating the pH, extracting, drying, concentrating, adding acetone, low temperature crystallizing, and suction filtering to obtain 1-boc-4-piperidinecarboxamide..."
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From this precursor, further reaction with pyridin-2-ylmethylamine under appropriate conditions could yield the target compound.
Applications in Chemical Research
As a Synthetic Intermediate
1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine serves as a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry:
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The presence of the Boc protecting group allows for selective reactions at other sites in the molecule.
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The compound can be further functionalized to create libraries of derivatives for structure-activity relationship studies.
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The pyridine moiety provides a handle for additional modifications or metal coordination.
In Combinatorial Chemistry
The structure of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine makes it suitable for inclusion in combinatorial chemistry approaches, where libraries of compounds are created for screening purposes. Its multiple functional groups provide points for diversification in parallel synthesis approaches.
Comparison with Similar Compounds
Structural Analogs
Several structurally related compounds provide context for understanding 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine:
These structural analogs share core elements with the target compound but differ in specific substituents or linking groups. The differences in structure likely result in distinct physical properties, reactivity profiles, and biological activities.
Research Directions and Future Applications
Structure-Activity Relationship Studies
The compound provides an excellent scaffold for structure-activity relationship (SAR) studies, where modifications can be made to:
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The pyridine ring (replacement with other heterocycles)
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The methylene linker (extension, reduction, or functionalization)
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The Boc protecting group (replacement with other protecting groups or functionalities after deprotection)
These modifications could yield valuable insights into how structural features correlate with biological activity and pharmacological properties.
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